synthesis and characterization of 2-O-Hydroxyethyl-d-glucose
synthesis and characterization of 2-O-Hydroxyethyl-d-glucose
An In-depth Technical Guide to the Synthesis and Characterization of 2-O-Hydroxyethyl-D-glucose
Abstract 2-O-Hydroxyethyl-D-glucose (2-HEG) serves as a critical reference standard in the pharmacokinetic analysis of hydroxyethyl starch (HES) plasma volume expanders. Its precise synthesis is chemically challenging due to the structural similarity of the hydroxyl groups on the glucose scaffold. This guide details a high-purity, regioselective synthetic pathway utilizing a "Benzyl Glycoside/Benzylidene" protection strategy to exclusively target the O-2 position, circumventing the polydispersity inherent in industrial ethylene oxide alkylation.
Introduction & Strategic Analysis
The synthesis of 2-HEG requires distinguishing the C-2 hydroxyl group from the chemically similar C-3 and C-4 positions. While industrial production of HES involves random alkylation, analytical standards require isomerically pure material.
The Regioselectivity Challenge:
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C-2 vs. C-3 Reactivity: In glucopyranosides, the C-2 hydroxyl is generally more acidic than C-3 due to the inductive effect of the anomeric center. However, steric factors often favor C-3 substitution.
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Solution: We employ Benzyl 4,6-O-benzylidene-α-D-glucopyranoside as the scaffold. The 4,6-benzylidene acetal locks the ring conformation and sterically hinders C-4. By utilizing THF as the solvent (rather than DMF), we exploit the coordination chemistry of sodium hydride to kinetically favor the deprotonation and subsequent alkylation of the C-2 hydroxyl.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disassembly of 2-HEG showing the protection group strategy.
Detailed Synthetic Protocol
Phase 1: Scaffold Preparation
Objective: Create a glucose derivative with C-1, C-4, and C-6 blocked, leaving C-2 and C-3 available.
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Reagents: Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA), Acetonitrile.
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Procedure:
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Dissolve Benzyl α-D-glucopyranoside (10 g, 37 mmol) in dry acetonitrile (150 mL).
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Add Benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of CSA (0.1 eq).
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Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of starting material.
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Neutralization: Add Triethylamine to quench the acid.
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Purification: Concentrate and recrystallize from EtOH/H2O.
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Result: Benzyl 4,6-O-benzylidene-α-D-glucopyranoside (Yield: >85%).[3]
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Phase 2: Regioselective O-2 Alkylation
Objective: Selectively attach the hydroxyethyl arm to C-2. Critical Insight: The use of THF is mandatory. In DMF, migration of the anion or lack of coordination leads to mixtures of 2-O and 3-O isomers [1].
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Reagents: Sodium Hydride (NaH, 60% dispersion), 2-(Benzyloxy)ethyl bromide, Tetrabutylammonium iodide (TBAI), Dry THF.
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Procedure:
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Activation: Suspend the product from Phase 1 (5.0 g, 14 mmol) in dry THF (100 mL) under Argon. Cool to 0°C.
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Deprotonation: Add NaH (1.2 eq) portion-wise. Stir for 30 mins. The solution will bubble (H2 release). Note: The C-2 alkoxide forms preferentially in THF.
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Alkylation: Add 2-(Benzyloxy)ethyl bromide (1.5 eq) and TBAI (catalytic).
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Reflux: Heat to mild reflux (60°C) for 16 hours.
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Workup: Quench with MeOH. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[4]
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Purification: Flash chromatography (Silica, Hexane/EtOAc gradient). The 2-O isomer elutes first.
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Result: Benzyl 2-O-(2-benzyloxyethyl)-4,6-O-benzylidene-α-D-glucopyranoside .
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Phase 3: Global Deprotection
Objective: Remove benzylidene, anomeric benzyl, and ether benzyl groups to yield free 2-HEG.
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Step A (Benzylidene Removal):
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Dissolve intermediate in 80% Acetic Acid (aq). Heat at 60°C for 2 hours.
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Concentrate under vacuum to remove AcOH.
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Step B (Hydrogenolysis):
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Dissolve the residue in MeOH/H2O (4:1).
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Add Pd/C (10% loading, 10 wt% of substrate).
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Stir under H2 atmosphere (balloon pressure) for 24 hours.
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Filtration: Filter through Celite to remove catalyst.
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Lyophilization: Freeze-dry the filtrate.
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Final Product: 2-O-Hydroxyethyl-D-glucose (Amorphous white solid).
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Characterization & Validation
Logic Flow of Structural Confirmation (DOT Visualization)
Figure 2: Analytical workflow for validating the identity of 2-HEG.
Quantitative Data Table
| Analytical Method | Parameter | Expected Value / Observation | Structural Insight |
| ESI-MS | m/z (M+Na)+ | 247.21 | Confirms molecular formula C8H16O7. |
| 1H NMR (D2O) | δ H-1 (α) | 5.38 ppm (d, J=3.6 Hz) | Characteristic α-anomer signal. |
| 1H NMR (D2O) | δ H-1 (β) | 4.65 ppm (d, J=7.8 Hz) | Characteristic β-anomer signal. |
| 1H NMR (D2O) | δ -OCH2- | 3.60 - 3.95 ppm (m) | Presence of hydroxyethyl ether chain. |
| 13C NMR | δ C-2 | ~81.5 ppm | Downfield shift (~9 ppm vs. glucose) confirms alkylation at C-2. |
| 13C NMR | δ C-1 (α/β) | 92.4 / 96.8 ppm | Standard anomeric carbons. |
Critical Quality Attribute (CQA): The absence of peaks at ~83-85 ppm (characteristic of C-3 alkylation) confirms the regiochemical purity of the 2-isomer.
Applications in Drug Development
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Metabolite Identification: 2-HEG is the primary hydrolytic metabolite of Hydroxyethyl Starch (HES). High-purity 2-HEG is required to calibrate LC-MS/MS assays for detecting HES accumulation in renal tissue or urine (doping control) [2].
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Enzymatic Kinetic Studies: Used to determine the cleavage efficiency of α-amylase. The 2-O-substitution significantly hinders amylase activity compared to 6-O-substitution, affecting the pharmacokinetic half-life of plasma expanders.
References
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Regioselective Protection Strategies
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HES Metabolism & Analysis
- Title: Detection and confirmation of hydroxyethylstarch (HES)
- Source: Journal of Chrom
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URL:[Link]
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NMR Characterization of Glucose
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General Synthesis Reference
Sources
- 1. BJOC - Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides [beilstein-journals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (+)-(4,6-O-亚苄基)甲基-α-D-吡喃葡萄糖苷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
